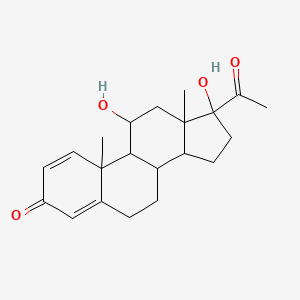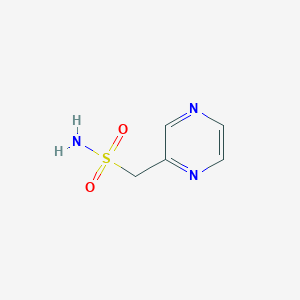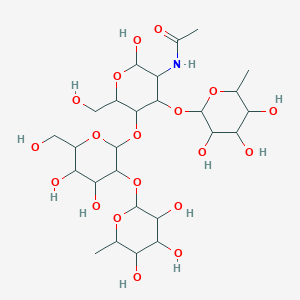
LewisYtetrasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LewisYtetrasaccharide, also known as α-Fuc-(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc, is a complex carbohydrate molecule. It is a member of the Lewis blood group antigens and plays a significant role in cell-cell adhesion and recognition processes. This tetrasaccharide is composed of four monosaccharide units: fucose, galactose, and N-acetylglucosamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LewisYtetrasaccharide typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. Glycosylation reactions are then carried out to link the monosaccharides in the desired sequence. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of monosaccharide units from activated sugar donors to acceptor molecules, forming the desired tetrasaccharide. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
LewisYtetrasaccharide undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters
Scientific Research Applications
LewisYtetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell adhesion, immune response, and pathogen recognition.
Medicine: It is involved in cancer research, particularly in studying tumor markers and cancer cell adhesion.
Industry: It is used in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
LewisYtetrasaccharide exerts its effects through interactions with specific receptors on cell surfaces. It binds to selectins, a family of cell adhesion molecules, facilitating cell-cell adhesion and signaling. This interaction is crucial in processes such as inflammation, immune response, and metastasis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
LewisA Trisaccharide: Composed of three monosaccharide units and involved in similar biological processes.
LewisB Tetrasaccharide: Another tetrasaccharide with a slightly different structure and function.
LewisX Trisaccharide: Involved in cell adhesion and signaling, similar to LewisYtetrasaccharide .
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with selectins and other receptors with high specificity. This makes it particularly important in studying cell adhesion and signaling pathways .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30) |
InChI Key |
SRHNADOZAAWYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
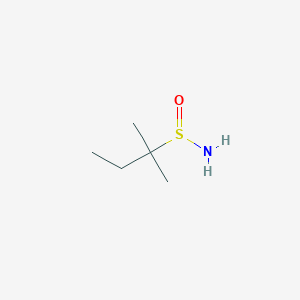
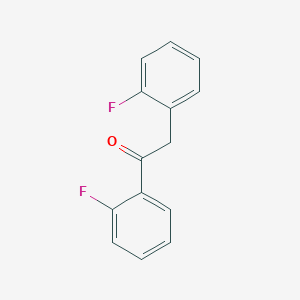
![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
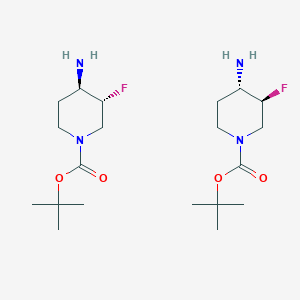
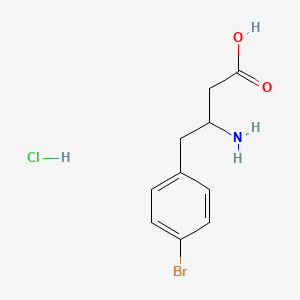

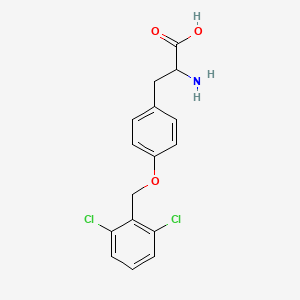
![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
